molecular formula C19H16N4O2S2 B3002523 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 946250-77-7

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B3002523
CAS No.: 946250-77-7
M. Wt: 396.48
InChI Key: KNGWKGKTQXPBCQ-UHFFFAOYSA-N
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Description

The compound features a bicyclic thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 3 and 7, a 5-oxo moiety, and a 4-methyl-2-phenylthiazole-5-carboxamide side chain at position 4. Such derivatives are frequently explored for their biological activities, including antifungal, anti-inflammatory, and kinase-inhibitory properties . Structural analyses of related compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate) reveal non-planar fused-ring systems with significant puckering, influencing their intermolecular interactions and solubility .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-10-9-26-19-21-11(2)14(18(25)23(10)19)22-16(24)15-12(3)20-17(27-15)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGWKGKTQXPBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown due to the lack of research. .

Mode of Action

. The compound is a heterocyclic molecule containing nitrogen, sulfur, and oxygen atoms. It combines a thiazolopyrimidine ring system with a thiazole ring system linked by a carboxamide group. The presence of the two methyl groups (CH3) at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s bioavailability is also unknown.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research. .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. .

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article explores its synthesis, mechanisms of action, and biological evaluations based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazolo[3,2-a]pyrimidine core fused with a phenylthiazole moiety. The synthesis typically involves multi-step reactions starting from 2-thiouracil derivatives, followed by alkylation and cyclization to form the thiazolopyrimidine structure. The final product is obtained through the reaction with appropriate acyl chlorides under basic conditions.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with various biological targets including enzymes and receptors. These interactions may modulate critical biological pathways, contributing to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that thiazolopyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.0033 to 0.046 μg/mL against various pathogens such as Staphylococcus pneumoniae and Escherichia coli .
  • Mechanistic Insights : Molecular docking studies reveal that these compounds can bind effectively to bacterial DNA gyrase and MurD enzyme, which are crucial for bacterial cell division and integrity . The binding interactions involve hydrogen bonds and hydrophobic contacts that enhance their antibacterial efficacy.

Antitumor Activity

The compound also shows promise as an anticancer agent:

  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives have exhibited IC50 values lower than 10 µg/mL against cancer cell lines like A431 (human epidermoid carcinoma) .
  • Structure–Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring significantly influences the anticancer activity. Substituents that enhance electron density or introduce steric hindrance can improve the potency against cancer cells .

Case Studies

  • Study on Thiazolopyrimidine Derivatives : A study evaluated a series of thiazolopyrimidine compounds for their antimicrobial and cytotoxic activities. The most active compound in this series displayed potent inhibition against Pseudomonas aeruginosa with an MIC value of 0.21 μM .
  • Antitumor Efficacy Evaluation : Another research effort focused on evaluating the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. Results indicated that compounds with specific substitutions showed enhanced activity against breast cancer cell lines compared to standard treatments like doxorubicin .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialEscherichia coli0.0033 - 0.046 μg/mL
AntimicrobialPseudomonas aeruginosa0.21 μM
AntitumorA431 (human epidermoid carcinoma)<10 µg/mL

Scientific Research Applications

Synthesis of the Compound

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions. For instance, various methods have been explored to create related compounds through cyclization reactions and modifications of existing thiazole and pyrimidine structures. The synthesis often employs reagents such as concentrated sulfuric acid or other alkylating agents to facilitate the formation of the desired heterocyclic frameworks .

Key Synthetic Pathways

Method Description
CyclizationInvolves the reaction of S-alkylated derivatives under acidic conditions to form thiazolo[3,2-a]pyrimidines .
Multi-component reactionsUtilizes multiple reactants to construct complex structures in fewer steps .
Modification of existing compoundsInvolves functional group transformations to enhance biological activity or solubility .

Antibacterial Activity

Research has shown that thiazolo[3,2-a]pyrimidine derivatives exhibit promising antibacterial properties. For example, several studies have reported effective in vitro activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Antitubercular Activity

Compounds related to N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide have also been evaluated for their antitubercular effects. Some derivatives displayed significant activity against Mycobacterium tuberculosis, suggesting potential as new therapeutic agents for tuberculosis treatment .

Anticancer Properties

Thiazolo[3,2-a]pyrimidines have been investigated for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit proliferation by targeting specific cellular pathways involved in tumor growth .

Neuropharmacological Effects

Some derivatives have shown promise as 5-HT2A receptor antagonists, which could be beneficial in treating psychiatric disorders such as depression and anxiety. The ability to modulate serotonin receptors highlights the compound's versatility in addressing neurological conditions .

Case Study: Antibacterial Efficacy

A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives demonstrated their antibacterial efficacy through broth dilution assays. Compounds were tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) that support their potential as antimicrobial agents. Notably, certain derivatives exhibited MIC values lower than those of standard antibiotics used in clinical settings .

Case Study: Antitubercular Activity

In another investigation focused on antitubercular activity, a subset of thiazolo[3,2-a]pyrimidine derivatives was screened against Mycobacterium tuberculosis using the broth dilution method. Results indicated that some compounds achieved significant reductions in bacterial viability compared to untreated controls, suggesting their potential utility in tuberculosis therapy .

Comparison with Similar Compounds

Crystallographic Insights :

  • The central thiazolo[3,2-a]pyrimidine ring in related compounds adopts a flattened boat conformation, with deviations of 0.224 Å from planarity .
  • Substituents like 2,4,6-trimethoxybenzylidene (in ethyl 7-methyl-3-oxo-5-phenyl derivatives) create dihedral angles >80° with aromatic rings, reducing π-π stacking but enhancing hydrogen bonding (C–H···O interactions) .

Functional Comparisons

Physicochemical Properties

  • Lipophilicity : Methyl and phenyl substituents (e.g., in the target compound) increase logP values, enhancing membrane permeability .
  • Solubility : Carboxamide derivatives with polar groups (e.g., methoxy in ) exhibit improved aqueous solubility via H-bonding .

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